molecular formula C11H16N4O4S B12468354 4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol

4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol

Cat. No.: B12468354
M. Wt: 300.34 g/mol
InChI Key: DZEVKYXOUQNTQE-UHFFFAOYSA-N
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Description

4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol is an organic compound with a complex structure that includes a phenol group, an imino group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenol Derivative: The starting material, a phenol derivative, undergoes a series of reactions to introduce the necessary functional groups.

    Introduction of the Imino Group: The imino group is introduced through a condensation reaction with an appropriate amine.

    Addition of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is added using a sulfonation reaction with dimethylsulfamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction of the imino group can lead to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Quinones: Formed from the oxidation of the phenol group.

    Amines: Resulting from the reduction of the imino group.

    Substituted Phenols: Products of electrophilic aromatic substitution reactions.

Scientific Research Applications

4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Phenol Derivatives: Compounds such as 4-methylphenol and 4-hydroxybenzaldehyde share structural similarities.

    Imino Compounds: Compounds like Schiff bases, which contain an imino group, are comparable.

    Sulfonamides: Compounds with sulfonamide groups, such as sulfanilamide, are similar.

Uniqueness

4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C11H16N4O4S

Molecular Weight

300.34 g/mol

IUPAC Name

2-(dimethylsulfamoylamino)-N-[(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C11H16N4O4S/c1-15(2)20(18,19)13-8-11(17)14-12-7-9-3-5-10(16)6-4-9/h3-7,13,16H,8H2,1-2H3,(H,14,17)

InChI Key

DZEVKYXOUQNTQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=C(C=C1)O

Origin of Product

United States

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